2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
BenchChem offers high-quality 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-17-12-10-16(11-13-17)20-15-21-18-7-6-9-22(28-2)23(18)30-24(27(21)26-20)19-8-4-5-14-25-19/h4-14,21,24H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDXWLLKTYUBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine , identified by CAS number 899939-41-4, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics, which include fused benzene, pyrazole, and oxazine rings, suggest various biological activities, particularly in anticancer and antimicrobial domains.
- Molecular Formula : C24H23N3O3
- Molecular Weight : 401.5 g/mol
- Structure : The compound features intricate heterocyclic arrangements that enhance its chemical reactivity and solubility, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine shows promising anticancer properties. Specifically:
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In vitro Testing : The compound has been evaluated against several cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cells. Results indicated significant cytotoxicity with IC50 values suggesting effective inhibition of cancer cell proliferation .
Cell Line IC50 Value (µM) Mechanism of Action MCF7 0.85 Induces apoptosis HepG2 0.59 Cell cycle arrest HCT116 0.93 Inhibition of kinase activity
The compound appears to function as a selective inhibitor of specific kinases involved in tumor progression. Its structural features allow it to interact with biological targets similarly to other known kinase inhibitors . Further studies are necessary to elucidate the precise mechanisms and pathways affected by this compound.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been noted for its antimicrobial effects. The presence of heterocyclic rings enhances its ability to penetrate microbial membranes and disrupt cellular functions .
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis : The synthesis typically involves multi-step organic reactions starting from pyrazole derivatives. This complexity allows for the introduction of various substituents that can enhance biological activity .
- ADME Studies : Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate favorable profiles for gastrointestinal absorption and potential blood-brain barrier permeability .
- Comparative Studies : Compounds structurally similar to 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine have shown varying degrees of activity against different cancer cell lines and microbial strains .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. Key findings include:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
- IC50 Values :
- MCF7: 0.85 µM (induces apoptosis)
- HepG2: 0.59 µM (cell cycle arrest)
- HCT116: 0.93 µM (inhibition of kinase activity)
These results suggest that the compound functions as a selective inhibitor of specific kinases involved in tumor progression. Further studies are necessary to elucidate the precise mechanisms of action and pathways affected by this compound.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects. The presence of heterocyclic rings enhances its ability to penetrate microbial membranes and disrupt cellular functions. This suggests potential applications in developing new antimicrobial agents.
Synthesis and Structure-Activity Relationships
The synthesis of derivatives related to this compound typically involves multi-step organic reactions starting from pyrazole derivatives. Various substituents can be introduced to enhance biological activity.
Case Studies
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Synthesis of Dihydro-Pyrazolo Derivatives :
- A study focused on synthesizing new dihydro-1H-pyrazolo derivatives through multicomponent reactions.
- Evaluated against several hematological tumor cell lines and breast cancer cell lines, showing significant antiproliferative activity.
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ADME Studies :
- Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate favorable profiles for gastrointestinal absorption and potential blood-brain barrier permeability.
- These studies are crucial for assessing the viability of the compound as a therapeutic agent.
Comparative Studies
Compounds structurally similar to 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine have shown varying degrees of activity against different cancer cell lines and microbial strains. This highlights the importance of structural modifications in enhancing pharmacological properties.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s structural features enable participation in diverse reactions:
Nucleophilic Substitution
The oxazine nitrogen (N) and pyridinyl group (electron-deficient aromatic ring) may act as nucleophiles. Potential reactions include:
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form N-substituted derivatives.
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Electrophilic Addition : Reactivity with electrophiles (e.g., nitration, bromination) at the pyridinyl or oxazine rings.
Electrophilic Aromatic Substitution
The methoxy group (-OCH₃) on the phenyl ring activates the aromatic system for electrophilic substitution. Possible reactions:
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Nitration/Sulfonation : Introduction of -NO₂ or -SO₃H groups at para/ortho positions.
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Coupling Reactions : Cross-coupling (e.g., Suzuki) at activated positions.
Redox Reactions
The heterocyclic rings (pyrazolo and oxazine) may undergo oxidation/reduction:
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Oxidation : Conversion of the oxazine ring to a lactam or quinone-like structure.
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Reduction : Hydrogenation of aromatic rings or cleavage of C-N bonds under catalytic conditions.
Analytical Characterization
The compound’s structural and chemical properties are typically validated using:
Biological and Chemical Implications
While direct biological data for this compound is limited, related oxazine derivatives exhibit:
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Antibacterial/Antifungal Activity : Observed in benzo[d] oxazine analogs .
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Enzyme Inhibition : Potential interaction with targets like PDE4B via aromatic stacking or hydrogen bonding .
Reaction Conditions and Optimization
Though specific details are scarce, synthesis optimization may involve:
Q & A
Q. How can the synthetic yield of this compound be optimized in multi-step reactions?
Methodological Answer:
- Optimize reaction conditions (solvent, temperature, catalyst) for each step. For example, demonstrates a multi-step synthesis of related pyrazolo-benzooxazines using pyridine carbaldehydes and substituted salicylic aldehydes. Key variables include reflux duration (e.g., 5–6 hours in pyridine) and purification via recrystallization (e.g., ethanol or dioxane) to improve yield .
- Monitor intermediates using TLC or HPLC to identify bottlenecks. Adjust stoichiometric ratios (e.g., chalcone precursors and hydrazine in ) to minimize side products .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Use 1H/13C NMR to verify substituent positions (e.g., ethoxyphenyl, pyridinyl) and hydrogen environments. validates pyrazolo-pyrimidine derivatives by comparing NMR shifts with literature data .
- Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹). Cross-reference with synthetic intermediates, as done in for pyrazolo-pyrimidines .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Apply Lipinski’s Rule of Five and Veber’s criteria to assess bioavailability. calculated parameters like molecular weight (<500 Da), hydrogen bond donors/acceptors, and polar surface area for related benzooxazines to predict drug-likeness .
- Use software like SwissADME to model logP (lipophilicity) and aqueous solubility. Adjust substituents (e.g., pyridinyl groups) to balance permeability and metabolic stability .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Compare experimental NMR/MS data with density functional theory (DFT)-calculated spectra for proposed structures. For example, resolved discrepancies in pyrazolo-pyrimidine assignments by cross-validating with synthetic intermediates .
- Perform 2D NMR (e.g., COSY, NOESY) to confirm spatial relationships between protons, especially in complex fused-ring systems .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Design analogs by systematically varying substituents (e.g., replacing ethoxyphenyl with halogenated aryl groups). highlights how thiadiazolo-pyrimidinones with fluorinated substituents showed enhanced antimicrobial activity .
- Test bioactivity in in vitro assays (e.g., kinase inhibition, cytotoxicity). Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends .
Q. What experimental approaches address low solubility in biological assays?
Methodological Answer:
- Synthesize salt forms (e.g., hydrochloride, sodium) to improve aqueous solubility. describes triazolo-thiadiazine salt formation via acid-base reactions, followed by solubility testing in PBS .
- Use co-solvents (DMSO, cyclodextrins) or micronization to enhance dissolution rates. Characterize polymorphs via X-ray crystallography (as in for thiazolo-pyrimidines) to select optimal crystalline forms .
Q. How can reaction mechanisms be validated for key synthetic steps?
Methodological Answer:
- Conduct kinetic studies (e.g., variable temperature NMR) to identify rate-determining steps. For cyclization reactions (e.g., pyrazolo-oxazine formation in ), probe intermediates using quenching experiments .
- Compare experimental outcomes with computational mechanistic models (e.g., DFT-based transition state analysis) to confirm pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
